molecular formula C18H42O21 B1225341 Raffinose CAS No. 512-69-6

Raffinose

Cat. No. B1225341
CAS RN: 512-69-6
M. Wt: 594.5 g/mol
InChI Key: BITMAWRCWSHCRW-PFQJHCPISA-N
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Description

Raffinose is a trisaccharide composed of galactose, glucose, and fructose that is found in various beans, vegetables, and whole grains. It belongs to a family of oligosaccharides known as raffinose family oligosaccharides (RFOs), which are α-galactosyl derivatives of sucrose or glucose. The absence of α-galactosidase in the digestive tract of humans and other monogastric animals means that RFOs can cause intestinal disturbances such as flatulence following the ingestion of legume-derived products (Zhang et al., 2019).

Synthesis Analysis

The synthesis of RFOs involves the action of the enzyme galactinol synthase (GolS), which catalyzes the first step in the synthesis pathway of RFOs by synthesizing galactinol from UDP-D-galactose and myo-inositol. GolS genes are identified in various plant species and are involved in a wide variety of responses, including the transport of carbohydrates and protection against biotic and abiotic stresses (Santos & Vieira, 2020).

Molecular Structure Analysis

Raffinose’s molecular structure consists of a galactose molecule linked to sucrose (a disaccharide of glucose and fructose) through an α(1→6) glycosidic bond. This structure is crucial for its role in plant physiology, including its contributions to plant energy storage and stress response mechanisms, as well as its implications for human nutrition and health due to its indigestibility in the upper gut and subsequent fermentation in the lower gut (Banti, 2021).

Chemical Reactions and Properties

Raffinose and related oligosaccharides are involved in several chemical reactions, particularly those concerning their biosynthesis and degradation. The enzymatic degradation mechanism of RFOs involves α-galactosidases from botanic and microbial sources. Understanding these reactions is essential for exploring methods to reduce RFO-induced flatulence through treatments like soaking, cooking, germination, and enzymatic degradation, aiming to improve legume digestibility without compromising nutritional value (Zhang et al., 2019).

Physical Properties Analysis

The physical properties of raffinose, including its solubility in water and other solvents, melting point, and specific rotation, are significant for its identification, extraction, and application in various fields, such as food industry and plant physiology research. However, detailed studies focusing solely on the physical properties of raffinose are limited and often embedded within broader research on RFOs and their roles in plants and nutrition.

Chemical Properties Analysis

Raffinose's chemical properties, such as its reactivity with specific enzymes (e.g., α-galactosidases for hydrolysis into galactose and sucrose), stability under various conditions, and its role in chemical reactions within living organisms, are crucial for understanding its biological significance and potential applications. Its indigestibility by human enzymes, leading to fermentation by gut microbiota, illustrates a key chemical property with significant nutritional implications (Banti, 2021).

Scientific Research Applications

1. Raffinose Synthesis and Plant Seed Development

Raffinose is a widespread oligosaccharide in plant seeds and tissues. The enzyme raffinose synthase plays a crucial role in channeling sucrose into the raffinose oligosaccharide pathway, as evidenced in pea seeds (Pisum sativum L.) (Peterbauer et al., 2002). This pathway's significance lies in its influence on seed development and the response to environmental stresses.

2. Nutritional Enhancement in Poultry Feed

In soybeans, the silencing of the raffinose synthase gene resulted in reduced raffinose content, enhancing the true metabolizable energy in poultry feed (Valentine et al., 2017). This modification implies a direct correlation between raffinose levels in crops and their nutritional value for monogastric animals.

3. Industrial Intermediates from Raffinose

Raffinose can be converted into furan derivatives and sugar alcohols using heterogeneous catalysts, as demonstrated in the one-pot synthesis from raffinose (Dabral et al., 2014). These findings highlight raffinose's potential in generating important industrial intermediates.

4. Stress Responses in Plants

Raffinose has been linked to plant responses to abiotic stresses such as cold and salt. Genes encoding raffinose synthase in sugar beet, for instance, showed differential responses to these stresses, implying a protective role for raffinose in stress conditions (Kito et al., 2017).

5. Therapeutic Agent for Metabolic Disorders

Raffinose from Costus speciosus was found to attenuate lipid synthesis and improve insulin sensitivity, suggesting its potential as a therapeutic agent for metabolic diseases (Muthukumaran et al., 2018).

6. Enhancing Drought Tolerance in Plants

In maize and Arabidopsis, raffinose synthase was found to enhance drought tolerance through the synthesis or hydrolysis of raffinose, depending on the availability of sucrose in plant cells (Li et al., 2020). This discovery opens avenues for improving plant drought stress tolerance.

7. Cryopreservation of Sperm

The addition of raffinose to semen extenders for Merino ram sperm cryopreservation showed improved post-thawed sperm parameters, suggesting its role in protecting sperm from cryopreservation injury (Bucak et al., 2013).

8. Prebiotic Potential

Raffinose has demonstrated prebiotic potential, affecting human gut microbiota by increasing beneficial bacteria while decreasing pathogenic bacteria. Its fermentation by gut bacteria suggests functional properties for human health (Amorim et al., 2020).

Safety And Hazards

Raffinose should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided and non-sparking tools should be used .

Future Directions

Raffinose family oligosaccharides (RFOs) have been reported to impart tolerance to heat, drought, cold, salinity, and disease resistance besides regulating seed germination, vigor, and longevity . In humans, RFOs have beneficial effects in the large intestine and have shown prebiotic potential by promoting the growth of beneficial bacteria reducing pathogens and putrefactive bacteria present in the colon .

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10-,11+,12+,13-,14-,15+,16+,17-,18+/m1/s1
Source PubChem
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InChI Key

MUPFEKGTMRGPLJ-ZQSKZDJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O
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Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O)O)O)O
Source PubChem
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Molecular Formula

C18H32O16
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DSSTOX Substance ID

DTXSID8041111
Record name Raffinose
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Molecular Weight

504.4 g/mol
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Physical Description

Pentahydrate: Solid; [Merck Index] Solid; [Sigma-Aldrich MSDS], Solid
Record name Raffinose
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Solubility

203 mg/mL
Record name Raffinose
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Product Name

Raffinose

CAS RN

512-69-6, 17629-30-0
Record name Raffinose
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Record name Raffinose
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Melting Point

80 °C
Record name Raffinose
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Citations

For This Compound
117,000
Citations
D Elango, K Rajendran, L Van der Laan… - Frontiers in Plant …, 2022 - frontiersin.org
… , such as raffinose, to another RFO. In the formation of stachyose, two raffinose molecules act … function of STS gene in converting raffinose into stachyose as part of raffinose metabolism. …
Number of citations: 53 www.frontiersin.org
WV Ende - Frontiers in plant science, 2013 - frontiersin.org
Fructans and raffinose family oligosaccharides (RFOs) are the two most important classes of water-soluble carbohydrates in plants. Recent progress is summarized on their metabolism (…
Number of citations: 373 www.frontiersin.org
AI ElSayed, MS Rafudeen, D Golldack - Plant biology, 2014 - Wiley Online Library
Abiotic stresses resulting from water deficit, high salinity or periods of drought adversely affect plant growth and development and represent major selective forces during plant evolution. …
Number of citations: 302 onlinelibrary.wiley.com
HM Berman - … Section B: Structural Crystallography and Crystal …, 1970 - scripts.iucr.org
… Introduction Raffinose is a naturally occurring trisaccharide isolated from a variety of plants … of raffinose and sucrose may be useful in predicting their conformations. Since raffinose …
Number of citations: 122 scripts.iucr.org
Y BENNO, K ENDO, N SHIRAGAMI… - Bifidobacteria and …, 1987 - jstage.jst.go.jp
… We need to pay attention to the adaptation of a dosage of raffinose. The present study, however, demonstrates that raffinose is an effective sugar to increase the number of …
Number of citations: 161 www.jstage.jst.go.jp
TM Kuo, JF VanMiddlesworth… - Journal of Agricultural and …, 1988 - ACS Publications
… raffinose saccharide of mung bean, soybean, and cotton disappeared faster in the embryonic axes than in the cotyledons and no raffinose … The results suggest that raffinose saccharides …
Number of citations: 396 pubs.acs.org
T Peterbauer, A Richter - Seed Science Research, 2001 - cambridge.org
Raffinose family oligosaccharides (RFOs) are of almost ubiquitous occurrence in plant seeds. They accumulate during seed development and disappear rapidly during germination. The …
Number of citations: 409 www.cambridge.org
D French - Advances in carbohydrate chemistry, 1954 - Elsevier
… This review deals with raffinose and those saccharides which are related to raffinose by virtue of having one or more aD-galactopyranosyl groups in their structures. These D-galactosyl …
Number of citations: 200 www.sciencedirect.com
A Nishizawa, Y Yabuta, S Shigeoka - Plant physiology, 2008 - academic.oup.com
… the levels of galactinol and raffinose in HsfA2-overexpressing plants … raffinose as scavengers of the hydroxyl radical in vitro. Finally, we discuss the potential of galactinol and raffinose …
Number of citations: 090 academic.oup.com
EC Dierking, KD Bilyeu - The Plant Genome, 2008 - Wiley Online Library
… of soybean raffinose synthase, the key enzyme for raffinose … raffinose synthases and to evaluate the candidate raffinose … ) that contains low levels of raffinose and stachyose. Our …
Number of citations: 103 acsess.onlinelibrary.wiley.com

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